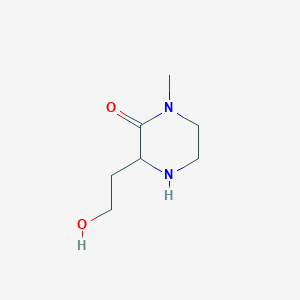

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one

Description

The exploration of novel molecular entities is a cornerstone of advancements in chemical science. 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one represents a specific nexus of chemical functionalities—a heterocyclic piperazinone core, a hydrophilic hydroxyethyl (B10761427) side chain, and an N-methyl group that influences its physicochemical properties. Understanding its significance requires a contextualization within the broader fields of heterocyclic and piperazinone chemistry, an appreciation for its role as a synthetic building block, and an overview of the research trajectories for it and structurally similar compounds.

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to the life sciences. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a particularly prominent scaffold in medicinal chemistry. nih.govbohrium.com It is recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents. bohrium.com The piperazinone scaffold is a derivative of piperazine, characterized by a ketone group within the ring, which imparts distinct chemical and biological properties.

The versatility of the piperazine and piperazinone cores lies in their unique combination of features. The two nitrogen atoms provide sites for substitution, allowing for the modulation of properties such as solubility, basicity, and receptor-binding interactions. bohrium.com The conformational flexibility of the piperazine ring can be fine-tuned, and its introduction into molecules can favorably impact their pharmacokinetic profiles. thieme-connect.com Piperazinones, as a subclass, offer additional opportunities for structural diversification and are considered valuable peptidomimetics, capable of mimicking the structure of peptides and interacting with biological targets. bohrium.com

| Property | Description |

| Core Structure | Six-membered ring with two nitrogen atoms and a ketone group. |

| Key Features | Sites for N-substitution, conformational flexibility, potential for hydrogen bonding. |

| Significance | "Privileged scaffold" in medicinal chemistry, common in FDA-approved drugs. |

The academic and industrial interest in piperazinone derivatives stems from their utility as versatile building blocks in the synthesis of more complex molecules. The functional handles on the piperazinone ring—the nitrogen atoms and the carbon backbone—can be strategically modified to construct diverse chemical libraries for drug discovery and other applications. bohrium.comnih.gov

The synthesis of substituted piperazinones is an active area of research, with various methodologies being developed to control the substitution pattern and stereochemistry of the final products. Common synthetic strategies include:

Cascade Reactions: Multi-step reactions where subsequent transformations occur in a single pot, offering an efficient route to complex piperazinones. bohrium.com

Intramolecular Cyclization: The formation of the piperazinone ring through the cyclization of a linear precursor.

Asymmetric Synthesis: Methods to produce enantiomerically pure piperazinones, which is crucial for developing stereospecific therapeutic agents. acs.org

These synthetic advancements have enabled the creation of a wide range of piperazinone derivatives with tailored properties, underscoring their importance as foundational elements in modern organic synthesis. nih.gov

While specific, in-depth research solely focused on this compound is limited in publicly available literature, the research trajectories for closely related structures provide valuable insights into its potential applications. The parent compound, 3-(2-Hydroxyethyl)piperazin-2-one, and other N-substituted piperazinones are explored for their biological activities.

For instance, research into 1-(2-Hydroxyethyl)piperazine derivatives has shown their potential as radioprotective agents. mdpi.com The hydroxyethyl group can influence the solubility and pharmacokinetic properties of these molecules. The N-methyl group, as seen in various N-methyl-piperazine derivatives, is often introduced to enhance lipophilicity and modulate biological activity. mdpi.com

The combination of the hydroxyethyl group at the 3-position and the methyl group at the N1-position of the piperazinone ring in this compound suggests its potential as an intermediate in the synthesis of novel compounds with tailored pharmacological profiles. Future research may focus on:

Elucidating its biological activity: Screening for effects on various biological targets, such as enzymes and receptors.

Utilizing it as a scaffold: Employing it as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

Developing novel synthetic routes: Devising more efficient and stereoselective methods for its preparation.

The physicochemical properties of this compound are summarized in the table below, based on available data from chemical suppliers.

| Identifier | Value |

| CAS Number | 1544437-86-6 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-3-8-6(2-5-10)7(9)11/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWRRUMPQDQNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544437-86-6 | |

| Record name | 3-(2-hydroxyethyl)-1-methylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 3 2 Hydroxyethyl 1 Methylpiperazin 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H and ¹³C NMR Analysis

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are essential for the initial structural assignment of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one. This analysis would reveal the number of unique proton and carbon environments and provide initial insights into the connectivity of the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound (No experimental data found)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

Table 2: Hypothetical ¹³C NMR Data for this compound (No experimental data found)

| Chemical Shift (ppm) | Assignment |

|---|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are critical for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between ¹H and ¹³C, allowing for the connection of molecular fragments and the assignment of quaternary carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to confirm the molecular weight and formula and to deduce structural features.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C7H14N2O2) and confirmation of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide crucial information about the compound's structure, identifying characteristic losses (e.g., of the hydroxyethyl (B10761427) group) and stable substructures.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to specific bond vibrations. For this compound, key expected vibrations would include:

O-H stretching from the alcohol group.

C=O stretching from the amide (lactam) group.

C-H stretching and bending from the alkyl portions.

C-N stretching from the piperazine (B1678402) ring and methyl group.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various structural features. The lactam (cyclic amide) ring, the hydroxyl group, the N-methyl group, and the alkyl C-H bonds will each produce distinct signals.

The most prominent peak is anticipated to be the carbonyl (C=O) stretching vibration of the lactam, which typically appears in the range of 1630-1680 cm⁻¹. The exact position of this band can be influenced by ring strain and hydrogen bonding. The presence of the hydroxyl (-OH) group from the hydroxyethyl side chain will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, with the broadening indicative of intermolecular hydrogen bonding.

Stretching vibrations for the C-H bonds in the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. Furthermore, C-N stretching vibrations within the piperazine ring and from the N-methyl group are typically observed in the 1000-1350 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Lactam) | Stretching | 1630 - 1680 |

| C-N (Amine/Amide) | Stretching | 1000 - 1350 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show characteristic signals for the piperazine ring and the alkyl groups.

Key expected Raman shifts would include the C-H stretching of the methyl and ring methylene groups, as well as the distinctive C=O stretch of the lactam ring. The piperazine ring itself will exhibit unique ring breathing and deformation modes. While FT-IR is highly sensitive to the polar C=O and O-H bonds, Raman spectroscopy can provide clearer details about the carbon skeleton of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination (Applicable to suitable derivatives)researchgate.net

Should single crystals of the compound or a derivative be grown, X-ray diffraction analysis would provide unambiguous information on bond lengths, bond angles, and the conformation of the piperazine ring, which typically adopts a chair-like conformation. This technique is also invaluable for establishing the absolute stereochemistry in chiral derivatives. For instance, crystallographic studies on other substituted piperazin-2-one (B30754) compounds have been successfully used to confirm their molecular structures and stereoconfigurations.

Chromatographic Methods for Purity Assessment, Separation, and Isolationnih.govresearchgate.net

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of the compound would be a key identifier under specific chromatographic conditions. Detection is commonly achieved using a UV detector, although the chromophore in this molecule is limited to the amide bond, which absorbs at lower wavelengths. For more sensitive and specific detection, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be utilized. The purity of a sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for the Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/MS |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, for example, by silylating the hydroxyl group.

Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern is characteristic of the molecule's structure. Key fragments for this compound would likely arise from the cleavage of the hydroxyethyl side chain and fragmentation of the piperazine ring. The molecular ion peak, if observed, would confirm the compound's molecular weight.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Possible Fragment Identity |

|---|---|

| 158 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₂OH]⁺ |

| 113 | [M - CH₂CH₂OH]⁺ |

| 70 | [C₄H₈N]⁺ (Piperazine ring fragment) |

Chemical Reactivity and Transformation Studies of 3 2 Hydroxyethyl 1 Methylpiperazin 2 One

Chemical Transformations of the Piperazinone Ring System

The piperazin-2-one (B30754) core is a privileged structure in medicinal chemistry, and its reactivity is a subject of considerable interest. bohrium.com The ring contains two nitrogen atoms and a carbonyl group, which define its chemical characteristics.

The reactivity of the two nitrogen atoms in the 3-(2-hydroxyethyl)-1-methylpiperazin-2-one ring is distinct. The nitrogen at position 1 (N1) is part of a tertiary amine integrated into a lactam structure. This nitrogen is generally unreactive towards further alkylation or acylation under standard conditions due to steric hindrance and its involvement in the amide system.

The nitrogen at position 4 (N4) is an amide nitrogen. Amides are typically poor nucleophiles because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group. Consequently, N-alkylation or N-acylation at this position is challenging and would require harsh conditions, such as deprotonation with a very strong base to generate a highly reactive amide anion. The amide functional group is a key component in many biomolecules and clinically approved drugs, and its relative inertness contributes to the stability of these structures. researchgate.net

Reactions involving the carbon framework of the piperazinone ring are less common than those at the nitrogen atoms or side chains. The carbonyl group at C2 influences the reactivity of the adjacent C3 position. The protons on C3 are alpha to the carbonyl group, which can increase their acidity, potentially allowing for deprotonation by a strong base followed by reaction with an electrophile.

Recent advances in synthetic chemistry have enabled the direct C-H functionalization of piperazine (B1678402) rings, a challenging transformation due to the presence of two nitrogen atoms which can interfere with catalytic systems. mdpi.com Methodologies such as α-lithiation trapping, transition-metal-catalyzed reactions, and photoredox catalysis have been developed for piperazine scaffolds. nih.govresearchgate.net For instance, photoredox catalysis has been used for the α-C–H arylation, vinylation, and coupling with heteroaryl chlorides for N-Boc protected piperazines. nih.gov Although these methods have not been specifically reported for this compound, they represent potential pathways for modifying the ring core.

One study on the unsubstituted piperazin-2-one ring demonstrated a reaction with triethyl phosphite (B83602) prompted by phosphoryl chloride, which resulted in the formation of cis- and trans-piperazine-2,3-diyl-bisphosphonates, indicating that the ring core can undergo additions under specific conditions. nih.gov Nucleophilic attack on the amide carbonyl carbon is also a possibility, though this typically requires highly reactive nucleophiles and can lead to ring-opening.

Table 1: Representative Reactions on Piperazine and Piperazinone Cores

Chemical Modifications of the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl group at the C3 position offers a versatile handle for a variety of chemical modifications, primarily centered on the reactivity of its terminal primary hydroxyl group.

The primary alcohol of the hydroxyethyl (B10761427) side chain can be oxidized to either an aldehyde or a carboxylic acid using a range of common oxidizing agents. The choice of reagent and reaction conditions determines the final product. For example, mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, 2-(1-methyl-2-oxopiperazin-3-yl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would typically oxidize the primary alcohol directly to the carboxylic acid, 2-(1-methyl-2-oxopiperazin-3-yl)acetic acid. The oxidation of amines can be complex, as the nitrogen atom itself is susceptible to oxidation, potentially forming amine oxides under certain conditions. libretexts.org

The hydroxyl group is already in a reduced state. Further reduction is not feasible without cleavage of the carbon-oxygen bond. Such a transformation would typically require converting the hydroxyl into a better leaving group (e.g., a tosylate or halide) followed by hydrogenolysis.

The hydroxyl group is readily derivatized through esterification and etherification reactions.

Esterification: Esters can be formed by reacting the alcohol with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common method. masterorganicchemistry.com To drive the equilibrium towards the product ester, water is typically removed as it is formed. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form esters under milder conditions. A variety of catalysts and coupling reagents have been developed to facilitate esterification. organic-chemistry.org

Etherification: The synthesis of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (R-X). The choice of base and solvent is crucial to avoid side reactions.

Table 2: General Conditions for Derivatization of Primary Alcohols

Degradation Pathways and Chemical Stability in Model Systems

Table 3: Common Degradation Products Identified in Piperazine-Based Systems

Thermal Degradation Mechanisms and Kinetics

Currently, there is no publicly available research detailing the thermal degradation mechanisms or the kinetics of this compound. While studies on unsubstituted piperazine and some of its derivatives indicate that thermal degradation can occur, the specific pathways and reaction rates for the title compound remain uninvestigated. Without experimental data, any discussion on its thermal stability would be purely speculative and fall outside the requested scope of this article.

Hydrolytic Stability in Aqueous and Non-Aqueous Environments

Similarly, information regarding the hydrolytic stability of this compound in either aqueous or non-aqueous environments is not present in the current body of scientific literature. The amide functional group within the piperazin-2-one ring suggests potential susceptibility to hydrolysis under certain conditions (e.g., presence of acid or base catalysts, elevated temperatures). However, without dedicated studies, the extent and rate of such degradation cannot be quantified or discussed with scientific accuracy.

Studies on Degradation Products and Their Chemical Characterization

As a direct consequence of the absence of degradation studies, there are no identified or characterized degradation products for this compound. The characterization of degradation products is a critical step in understanding the reactivity and potential environmental or physiological impact of a chemical compound. This information is currently unavailable for the specified molecule.

Theoretical and Computational Chemistry Approaches to 3 2 Hydroxyethyl 1 Methylpiperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

DFT calculations are employed to find the molecule's optimized geometry—the three-dimensional arrangement of atoms with the lowest possible energy. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. For 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one, these calculations would reveal the puckering of the piperazinone ring and the preferred orientation of the N-methyl and hydroxyethyl (B10761427) side chains. The results of such calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Furthermore, DFT can be used to explore the molecule's potential energy surface, identifying different stable conformations (isomers) and the energy barriers for converting between them. This provides insight into the molecule's flexibility and the relative stability of its various shapes.

Table 1: Representative Geometric Parameters Calculated by DFT This table presents hypothetical, yet typical, data for key parameters of this compound based on DFT calculations performed on similar heterocyclic structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C=O | - | - | - | ~1.23 Å |

| C-N (amide) | - | - | - | ~1.35 Å | |

| N-CH3 | - | - | - | ~1.47 Å | |

| C-C (ethyl) | - | - | - | ~1.54 Å | |

| Bond Angle | C-N-C (ring) | - | - | - | ~115° |

| O=C-N (amide) | - | - | - | ~122° | |

| Dihedral Angle | H-O-C-C | - | - | - | ~180° (anti) or ~60° (gauche) |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data for parameterization. While often more computationally demanding than DFT, they can provide highly accurate results.

These methods are used to calculate fundamental electronic properties. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

Ab initio calculations can also predict various spectroscopic properties. For instance, they can compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, and nuclear magnetic shielding constants, which can be used to predict NMR chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, such as water, to mimic its behavior in solution. nih.gov The simulation would track the positions and velocities of all atoms over a period ranging from nanoseconds to microseconds.

The resulting trajectory provides a wealth of information. It allows for the analysis of the molecule's conformational landscape, revealing which shapes are most commonly adopted and how quickly the molecule transitions between them. MD simulations are also crucial for studying intermolecular interactions, such as the formation of hydrogen bonds between the molecule's hydroxyl group or amide oxygen and surrounding water molecules. mdpi.com This information is key to understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Table 2: Typical Workflow for a Molecular Dynamics Simulation

| Step | Description | Key Objective |

| 1. System Setup | The molecule is placed in a simulation box, typically filled with solvent molecules (e.g., water). | To create a realistic environment for the simulation. |

| 2. Energy Minimization | The initial system's energy is minimized to remove any unfavorable atomic clashes or overlaps. | To achieve a stable, low-energy starting point. |

| 3. Equilibration | The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted while atoms are allowed to move. | To allow the system to reach thermal and pressure equilibrium. mdpi.com |

| 4. Production Run | The main simulation is run for an extended period, during which atomic coordinates are saved at regular intervals. | To generate a trajectory of the molecule's dynamic behavior for analysis. mdpi.com |

| 5. Analysis | The trajectory is analyzed to study conformational changes, intermolecular interactions (e.g., hydrogen bonds), solvent accessible surface area, and other dynamic properties. | To extract meaningful chemical and physical insights from the simulation. mdpi.com |

In Silico Prediction of Physicochemical and Reactivity Parameters

In silico (computer-based) methods are used to predict a wide range of molecular properties, aiding in the characterization of new compounds and guiding experimental work. nih.gov

The pKa value is a measure of a molecule's acidity or basicity and is crucial for understanding its behavior in different pH environments. This compound has two nitrogen atoms that can be protonated. The piperazine (B1678402) ring itself is basic, but the substituents significantly influence the pKa values.

Computational models can predict pKa values with reasonable accuracy. For this molecule, the basicity of the two nitrogens would be different. The nitrogen at position 1 is a tertiary amine adjacent to a carbonyl group (an amide), which significantly reduces its basicity due to the electron-withdrawing nature of the carbonyl. The nitrogen at position 4 is a secondary amine. Studies on related piperazine derivatives show that substituents have predictable effects. For example, adding a methyl group to piperazine slightly increases basicity (lowers the pKa of the conjugate acid), while adding a hydroxyethyl group tends to decrease basicity (raises the pKa of the conjugate acid) due to the electron-withdrawing effect of the oxygen atom. uregina.ca Therefore, the nitrogen at position 4 is expected to be the more basic site on the molecule.

Table 3: Experimental pKa Values of Related Piperazine Compounds at 298 K

| Compound | First pKa | Second pKa |

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine (B117243) | 9.22 | 4.78 |

| 1-(2-Hydroxyethyl)piperazine | 9.04 | 4.49 |

Source: Data derived from potentiometric titration studies. uregina.ca Based on this data, the pKa corresponding to the protonation of the N4 nitrogen in this compound would be predicted to be lower than that of piperazine itself, influenced by the electronic effects of the entire molecular structure.

Computational methods can predict a molecule's reactivity. As mentioned, the HOMO and LUMO energies calculated via quantum mechanics are key reactivity descriptors. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. researchgate.net An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) in red and electron-poor regions (potential sites for nucleophilic attack) in blue. For this compound, the MEP would likely show a negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, and a positive potential (blue) around the hydroxyl hydrogen and the amine hydrogens.

These descriptors can be used to model potential reaction pathways. By calculating the energies of reactants, transition states, and products, computational chemists can predict the most likely mechanisms for chemical reactions involving the molecule, providing a theoretical foundation for synthetic chemistry.

Computational Design and Virtual Screening for Analogs of the Piperazinone Scaffold

The piperazinone scaffold, a core structural motif in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds. mdpi.comresearchgate.net Computational chemistry offers powerful tools for the rational design and discovery of novel analogs based on this privileged scaffold, such as this compound. These in silico methods accelerate the drug discovery process by identifying promising candidates for synthesis and biological evaluation, thereby saving time and resources. nih.gov

Ligand-Based and Structure-Based Design Principles for Molecular Interactions

The design of new molecules targeting specific biological entities relies on two fundamental principles: ligand-based and structure-based drug design. The choice between these approaches often depends on the availability of structural information for the biological target.

Ligand-Based Drug Design: In the absence of a high-resolution 3D structure of the target protein, ligand-based methods are employed. These techniques leverage the information from a set of known active molecules to build a model that defines the key chemical features required for biological activity. This model, known as a pharmacophore, represents the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target. nih.govnih.gov For the this compound scaffold, a ligand-based approach would involve analyzing a series of structurally similar piperazinone analogs with known biological activity to develop a predictive pharmacophore model.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This approach involves analyzing the binding site of the target and designing ligands that can fit sterically and form favorable interactions with the amino acid residues in the active site. acs.org Molecular docking is a key technique in structure-based design, where computational algorithms predict the preferred orientation of a ligand within a binding site and estimate the binding affinity. nih.govnih.gov For analogs of this compound, if the target were known, docking studies could guide the modification of the scaffold to enhance interactions with specific residues, for example, by forming hydrogen bonds or hydrophobic interactions. nih.gov

The following table summarizes key molecular interactions that are often considered in both ligand- and structure-based design:

| Interaction Type | Description | Importance in Drug Design |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Crucial for specificity and affinity of ligand-receptor binding. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | A major driving force for ligand binding, particularly in buried active sites. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Important for guiding the ligand to the binding site and for binding affinity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can significantly contribute to the binding affinity and orientation of the ligand. |

Pharmacophore Modeling and Similarity Searching in Chemical Space

Pharmacophore modeling and similarity searching are powerful computational techniques for identifying novel compounds with the potential for desired biological activity.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov The generation of a pharmacophore model can be based on a set of active ligands (ligand-based) or the structure of the receptor's active site (structure-based). researchgate.net Once a pharmacophore model for a series of active piperazinone analogs is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, can efficiently filter millions of compounds to a manageable number for further investigation.

Key features of a pharmacophore model include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable Features

Similarity Searching: Similarity searching is another widely used technique in virtual screening. It operates on the principle that molecules with similar structures are likely to have similar biological activities. This method involves comparing a query molecule, such as this compound, to a database of compounds using various molecular descriptors and fingerprints. The output is a ranked list of molecules based on their similarity to the query. While simpler than pharmacophore-based screening, similarity searching can be a rapid and effective way to identify close analogs of a lead compound.

The following table outlines the steps involved in a typical virtual screening workflow utilizing these techniques:

| Step | Description | Tools and Techniques |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. This involves standardizing structures, generating 3D conformations, and calculating relevant properties. | Chemical databases (e.g., ZINC, PubChem), molecular modeling software. |

| 2. Query Definition | A query is defined for the search. This can be a 3D pharmacophore model or a reference molecule for similarity searching. | Pharmacophore modeling software, molecular editors. |

| 3. Virtual Screening | The chemical library is screened against the query to identify compounds that match the defined criteria. | Docking software, pharmacophore screening tools, similarity search algorithms. |

| 4. Hit Filtering and Selection | The initial hits are filtered based on various criteria such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and visual inspection. nih.gov | ADMET prediction tools, molecular visualization software. |

| 5. Experimental Validation | The most promising candidates are synthesized and subjected to experimental biological assays to confirm their activity. | In vitro and in vivo biological assays. |

Through the application of these computational approaches, researchers can explore the vast chemical space to design and identify novel analogs of the this compound scaffold with potentially improved potency, selectivity, and pharmacokinetic properties. tandfonline.comresearchgate.net

Research Applications and Molecular Level Biological Investigations of 3 2 Hydroxyethyl 1 Methylpiperazin 2 One Scaffolds

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The inherent structural features of the 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one scaffold, including its chirality at the C3 position when substituted, make it a valuable building block in asymmetric synthesis. The presence of multiple functional groups—a lactam, a tertiary amine, and a primary alcohol—provides several reaction sites for elaboration into more complex molecular architectures.

Integration into Natural Product Synthesis

While direct incorporation of the precise this compound molecule into the total synthesis of a natural product is not yet widely documented, the closely related piperazic acid (a cyclic hydrazine (B178648) motif) is a component of several bioactive natural products. The synthesis of these complex molecules often relies on the use of chiral piperazate building blocks. Methodologies developed for the stereoselective synthesis of substituted piperazin-2-ones are, therefore, highly relevant. These synthetic strategies allow for the controlled introduction of substituents on the piperazinone ring, which is crucial for mimicking the structural complexity of natural products.

For instance, the synthesis of chiral piperazin-2-ones can be achieved through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, providing a facile route to enantiomerically enriched piperazinone cores. Such methods are instrumental in creating libraries of chiral building blocks that can be employed in the synthesis of natural product analogs, where the piperazin-2-one (B30754) core imparts conformational rigidity and specific pharmacophoric features.

Precursor Development for Advanced Heterocyclic Systems

The this compound scaffold is a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The reactive sites on the molecule can be utilized for ring-forming reactions, leading to novel polycyclic structures with potential biological activities. For example, the lactam functionality can be reduced or otherwise modified, and the hydroxyethyl (B10761427) side chain can be functionalized to participate in cyclization reactions.

Research into the synthesis of piperazin-2-one derivatives has demonstrated the feasibility of creating fused systems, such as indazolo-piperazines, through intramolecular cyclization reactions. These advanced heterocyclic systems are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.

Scaffold Design for Chemical Biology Probes and Tools

The development of chemical probes is essential for identifying and validating new biological targets. The this compound scaffold offers a robust framework for the design of such probes, owing to its synthetic tractability and the ability to introduce various functional groups for target engagement and signal reporting.

Development of Molecular Probes for Specific Target Identification

While specific molecular probes based on the this compound scaffold are still emerging, the broader class of piperazine (B1678402) derivatives has been successfully used to develop probes for various biological targets. For example, activity-based protein profiling (ABPP) utilizes chemical probes to map the reactive sites of enzymes and other proteins. The piperazinone scaffold can be functionalized with reactive groups (warheads) that covalently bind to the target protein, as well as with reporter tags (e.g., fluorophores or biotin) for detection and identification.

The N-methylpiperazine moiety, present in the title compound, is a common feature in many bioactive molecules and can contribute to target affinity and selectivity. By modifying the hydroxyethyl group or other positions on the piperazinone ring, researchers can fine-tune the probe's properties to target specific protein families, such as kinases or proteases.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level (in vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The this compound scaffold provides a valuable platform for systematic SAR exploration. By synthesizing a series of analogs with modifications at different positions of the molecule, researchers can probe the structural requirements for a desired biological effect.

For example, in a study of N-methyl-piperazine chalcones as potential dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), the N-methylpiperazine moiety was found to be crucial for engaging with the target enzymes. The study highlighted that the introduction of the methyl group on the piperazine ring significantly improved the AChE inhibitory potency compared to the unsubstituted analogs. mdpi.com

A series of these chalcones were synthesized and evaluated for their in vitro inhibitory activity. The results, summarized in the table below, demonstrate how substitutions on the phenyl ring of the chalcone (B49325) scaffold modulate the inhibitory potency against MAO-B and AChE.

| Compound | R1 | R2 | R3 | MAO-B IC50 (µM) | AChE IC50 (µM) |

| 2c | H | F | H | 1.34 | 5.86 |

| 2k | CF3 | F | H | 0.71 | 8.10 |

| 2n | F | H | Br | 1.11 | 4.32 |

| 2o | Br | H | F | 3.87 | 1.19 |

| 2p | F | F | H | 20.4 | > 10 |

Data sourced from a study on N-methyl-piperazine chalcones. The core structure includes a 1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one moiety linked to a substituted phenyl ring.

In Vitro Mechanistic Studies of Molecular Interactions

Understanding the molecular-level interactions between a compound and its biological target is crucial for rational drug design. In vitro mechanistic studies, often guided by computational modeling, can elucidate the binding mode and the key interactions that govern a compound's activity.

For derivatives of the this compound scaffold, molecular docking simulations can predict how these molecules fit into the active site of a target protein. For example, in the case of the N-methyl-piperazine chalcones, docking studies revealed that the N-methylpiperazine group can form important hydrophobic and charge-transfer interactions with amino acid residues in the active sites of MAO-B and AChE. mdpi.com

These in silico predictions can be validated through various in vitro assays. For instance, enzyme kinetics studies can determine the type of inhibition (e.g., competitive, non-competitive), providing further insights into the compound's mechanism of action. For the most potent N-methyl-piperazine chalcone, compound 2k , kinetic analysis revealed a competitive and reversible mode of inhibition for MAO-B. mdpi.com Such studies are critical for optimizing the lead compounds and understanding their pharmacological effects at a molecular level.

Enzyme Binding and Inhibition Assays (e.g., Discoidin Domain Receptors)

While direct studies on this compound are not extensively documented in publicly available literature, the broader piperazine moiety is a key component in the design of enzyme inhibitors, including those targeting Discoidin Domain Receptors (DDRs). researchgate.net DDRs are a unique class of receptor tyrosine kinases activated by collagen and are implicated in diseases such as fibrosis, arthritis, and cancer. researchgate.net

Receptor Interaction Profiling (e.g., kappa opioid receptor, if related analogs demonstrate activity)

The kappa opioid receptor (KOR) is a G-protein coupled receptor involved in pain, mood, and addiction, making it a significant target for drug discovery. nih.govacs.org While the specific compound this compound has not been profiled, structurally related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of potent and selective KOR antagonists. semanticscholar.orgchemimpex.com

Antagonists of the KOR are being investigated for their potential in treating substance abuse and mood disorders. google.com Research into a series of 1-substituted 4-(3-hydroxyphenyl)piperazines revealed that these compounds act as pure opioid receptor antagonists, with several analogs displaying low nanomolar potency at the kappa opioid receptor. semanticscholar.org The substitution on the piperazine nitrogen is critical for this activity. For example, modifying the N-substituent can significantly alter the binding affinity and selectivity for the KOR over other opioid receptors like mu (μ) and delta (δ). semanticscholar.org

Below is a table summarizing the binding affinities of representative piperazine analogs at opioid receptors, demonstrating their potency and selectivity profiles.

| Compound | Description | μ (Ke, nM) | δ (Ke, nM) | κ (Ke, nM) | Source |

|---|---|---|---|---|---|

| Analog 5a | Unsubstituted piperazine ring | 8.47 | 34.3 | 36.8 | semanticscholar.org |

| Analog 5b | N-phenylpropyl substituted | 0.88 | 13.4 | 4.09 | semanticscholar.org |

| Analog 5c | (3R)-methyl substituted | 1.01 | 6.99 | 1.57 | semanticscholar.org |

These findings underscore that the piperazine scaffold is a viable template for developing KOR antagonists. The specific substitutions on the piperazine ring, such as the methyl group found in this compound, are known to influence potency and selectivity. semanticscholar.org

Cellular Pathway Modulation in Model Systems (e.g., anti-hypoxia in cell models)

The cellular response to low oxygen levels (hypoxia) is mediated by hypoxia-inducible factors (HIFs), which are key regulators of tumor progression and metastasis. researchgate.net Consequently, inhibitors of the HIF pathway are sought after as potential anticancer agents. The piperazine scaffold has been incorporated into molecules designed to target pathways associated with tumor hypoxia.

For example, derivatives of ursolic acid featuring a piperazine ring were synthesized and found to inhibit the expression of HIF-1α in cell models. researchgate.net In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were investigated for their potential to target cancer-associated carbonic anhydrase IX (CAIX), a protein that is highly expressed in hypoxic tumors and contributes to the adaptation of cancer cells to the acidic tumor microenvironment. acs.org These compounds demonstrated good cell membrane permeability and were identified as potential candidates for targeting cancers that express CAIX. acs.org These studies suggest that incorporating a piperazine or piperazinone moiety, such as that in this compound, can be a valid strategy for developing agents that modulate cellular pathways active in hypoxic cancer cells.

Molecular Insights into Biological Enhancement Mechanisms (e.g., antibiotic adjuvancy in vitro)

The rise of antibiotic resistance necessitates the development of new strategies to combat bacterial infections, one of which is the use of antibiotic adjuvants. These molecules can enhance the efficacy of existing antibiotics, often by overcoming resistance mechanisms. The piperazine scaffold is a common feature in compounds explored for this purpose. google.comxingxinchem.comresearchgate.net

Research has identified 5-arylideneimidazolones containing a piperazine moiety that can improve the antibacterial activity of β-lactam and fluoroquinolone antibiotics against resistant strains of Staphylococcus aureus. xingxinchem.com Molecular docking studies suggest that these compounds may act by binding to an allosteric site on penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in MRSA, thereby facilitating the binding of the antibiotic to the active site. xingxinchem.com Derivatives containing methylpiperazine have been specifically noted in these investigations. xingxinchem.com This indicates that the structural features of this compound, namely the piperazinone core and the N-methyl group, are relevant to the design of molecules that can act as antibiotic adjuvants and resistance breakers.

Applications in Advanced Chemical Materials and Processes (Non-Biological)

Beyond its biological applications, the piperazine framework and its derivatives are valuable in materials science and chemical engineering for their unique chemical properties.

Integration into Polymer Chemistry and Functional Material Design

The piperazine ring, with its two reactive nitrogen atoms, is a useful building block in polymer chemistry. acs.org It can be incorporated into polymer backbones or used as a linker to introduce specific functionalities. acs.org For example, piperazine has been used to synthesize antimicrobial polymers. Cationic poly(guanylurea)s developed using piperazine exhibited broad antimicrobial activity with high selectivity. acs.org The piperazine moiety contributes to the polymer's functional characteristics, including positive charge, hydrogen bonding capability, and lipophilicity, which facilitate interaction with and disruption of bacterial cell membranes. researchgate.netacs.org

The N-(2-hydroxyethyl) group, present in the target compound, is also valuable in polymer and materials science. This functional group can enhance water solubility and provides a reactive hydroxyl site for further modification or for initiating polymerization. N-(2-hydroxyethyl)piperazine is used as an intermediate in the production of specialty polymers for coatings, adhesives, and sealants, where it can improve durability and flexibility. For instance, piperazine-methacrylate monomers have been synthesized and polymerized to create multifunctional polymers with efficient antimicrobial activity. acs.org These examples show the potential for this compound to serve as a monomer or functionalizing agent in the design of advanced materials.

Roles in CO2 Capture Systems and Related Chemical Engineering Processes

Amine scrubbing is a leading technology for capturing carbon dioxide (CO2) from industrial flue gases to mitigate greenhouse gas emissions. Aqueous solutions of piperazine (PZ) are highly effective for this purpose due to their fast reaction kinetics and high CO2 absorption capacity. However, researchers are continually seeking to optimize these solvents to reduce energy consumption for regeneration and to overcome operational issues like precipitation.

Derivatives of piperazine are of great interest in this field. Specifically, N-(2-hydroxyethyl)piperazine (HEPZ) and 1-methylpiperazine (B117243) (1MPZ) have been studied as potential alternatives or additives to PZ.

N-(2-hydroxyethyl)piperazine (HEPZ) : This derivative is noted for its lower volatility compared to PZ, which reduces solvent loss in the capture process. It has a high boiling point and good thermal stability. Studies have shown that the reboiler energy consumption for HEPZ can be significantly lower than that for PZ, making it an economically attractive option.

1-methylpiperazine (1MPZ) : This compound also shows a lower heat of CO2 absorption and a higher cyclic capacity compared to PZ, although it has higher volatility.

The structure of this compound combines features from both HEPZ and 1MPZ. The presence of the N-methyl group could influence the reaction kinetics and absorption capacity, while the hydroxyethyl group could help lower volatility and provide an additional site for interaction. The piperazin-2-one structure itself modifies the basicity of the nitrogen atoms compared to piperazine, which would in turn affect the CO2 absorption and desorption characteristics.

The performance of various piperazine-based solvents for CO2 capture is often compared based on key metrics like reboiler energy consumption and cyclic capacity, as shown in the table below.

| Amine Solvent | Reboiler Energy Consumption (GJ/tCO2) | Cyclic Capacity (mol CO2/kg solution) | Key Advantage | Source |

|---|---|---|---|---|

| PZ (Piperazine) | ~4.66 | 0.89 | Fast kinetics | |

| MEA (Monoethanolamine) | ~3.41 | 1.88 | Benchmark solvent | |

| HEPZ (N-(2-Hydroxyethyl)piperazine) | 3.02 | 1.48 | Low energy consumption, low volatility | |

| AMP (2-Amino-2-methyl-1-propanol) | 2.88 | 2.78 | High cyclic capacity |

These studies collectively suggest that functionalized piperazines and related cyclic amines are critical components in the ongoing development of more efficient and cost-effective CO2 capture technologies.

Future Directions and Emerging Research Avenues for 3 2 Hydroxyethyl 1 Methylpiperazin 2 One Studies

Development of Novel Derivatization Strategies to Expand Chemical Diversity

The inherent structure of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one offers multiple points for chemical modification, providing a fertile ground for creating a diverse library of novel compounds. Future research will likely focus on strategic derivatization to explore and optimize its physicochemical and pharmacological properties. The piperazine (B1678402) moiety is well-known for its amenability to structural modifications which can lead to significant changes in medicinal properties. wisdomlib.org

Key areas for derivatization include:

The Hydroxyethyl (B10761427) Group: The terminal hydroxyl group is a prime target for esterification, etherification, or replacement with other functional groups (e.g., amines, halogens) to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.

The Piperazinone Ring: While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, recent advances in C-H functionalization open up possibilities for substitution on the carbon atoms of the ring, a largely unexplored area that could yield compounds with unique three-dimensional structures and biological activities. mdpi.com

The N-Methyl Group: Demethylation followed by substitution with larger alkyl or aryl groups can influence steric hindrance and electronic properties, potentially altering target binding affinity and selectivity.

These derivatization strategies aim to systematically probe the structure-activity relationship (SAR) of this chemical class. The introduction of different functional groups can enhance water solubility, a key feature of the piperazine core, or increase lipophilicity to improve cell permeability. nih.govnih.gov

| Modification Site | Reaction Type | Potential New Functional Group | Anticipated Impact on Properties |

|---|---|---|---|

| Terminal Hydroxyl (-OH) | Esterification | Ester (e.g., -OAc, -OBz) | Increased lipophilicity, potential for prodrug design |

| Terminal Hydroxyl (-OH) | Etherification | Ether (e.g., -OMe, -OBn) | Modulated polarity and metabolic stability |

| Terminal Hydroxyl (-OH) | Substitution | Amine, Halogen, Azide | Introduction of new interaction points for biological targets |

| Piperazinone Ring (C-H) | C-H Functionalization | Alkyl, Aryl | Creation of novel stereocenters, altered conformation mdpi.com |

| N1-Methyl Group | N-Dealkylation & Re-alkylation | Larger Alkyl Chains, Aryl Groups | Modified steric and electronic profile, altered solubility |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govmdpi.com For this compound and its potential derivatives, these computational tools offer a pathway to accelerate research and development significantly.

Future applications of AI/ML in this area include:

Generative Modeling: AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large databases of existing piperazine derivatives to design novel molecules with desired properties. researchgate.net These models can explore a vast chemical space to propose structures with high predicted affinity for a specific biological target or optimal pharmacokinetic profiles. researchgate.net

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed derivatives based on their structural features. nih.gov Similarly, models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Reaction Prediction and Synthesis Planning: ML algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic routes. cam.ac.uk This can streamline the synthesis of new derivatives, saving time and resources by avoiding failed reactions. cam.ac.uk A platform combining automated experiments with AI can create a chemical "reactome" to better understand and predict chemical reactivity. cam.ac.uk

By leveraging these in silico methods, researchers can adopt a more targeted and efficient approach to designing the next generation of compounds based on the this compound scaffold. mendeley.com

| AI/ML Technique | Specific Application | Expected Outcome |

|---|---|---|

| Generative AI (VAEs, GANs) | De novo design of novel derivatives | Generation of synthetically accessible molecules with high predicted target affinity researchgate.net |

| Predictive Modeling (QSAR) | Prediction of biological activity and ADME/Tox properties | Prioritization of candidates for synthesis, reducing experimental costs nih.gov |

| Deep Learning | Analysis of complex structure-activity relationships | Identification of subtle structural features critical for activity mendeley.com |

| Reaction Informatics | Optimization of synthetic pathways | Increased efficiency and yield of chemical synthesis cam.ac.uk |

Exploration of Unconventional Reactivity and Catalytic Transformations

Moving beyond traditional synthetic methods, future research will likely investigate unconventional reactivity and novel catalytic transformations to modify this compound. The development of new synthetic methodologies is crucial for accessing previously unattainable chemical space.

Emerging areas of focus may include:

Photoredox Catalysis: This strategy enables C-H functionalization under mild conditions, allowing for the direct installation of alkyl or aryl groups onto the piperazine core without the need for pre-functionalization. mdpi.com This approach offers a powerful tool for late-stage diversification of complex molecules.

Asymmetric Catalysis: For derivatives where new stereocenters are introduced, asymmetric catalysis will be essential for controlling stereochemistry. acs.org The development of enantioselective methods ensures the production of single enantiomers, which is often critical for pharmacological activity. acs.org

Biocatalysis: The use of enzymes as catalysts can offer unparalleled selectivity and efficiency for specific transformations, often under environmentally benign conditions. Enzymes could be engineered to perform specific modifications on the this compound scaffold.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

These advanced synthetic methods will not only facilitate the creation of diverse compound libraries but also enable more efficient and sustainable manufacturing processes.

Advanced In Situ and Operando Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced in situ (in place) and operando (at work) characterization techniques allow researchers to monitor chemical reactions in real-time, providing invaluable insights into transient intermediates, reaction pathways, and catalyst behavior. acs.orgrsc.org

Future research on the synthesis of this compound derivatives could benefit from:

In Situ Spectroscopy: Techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels to track the consumption of reactants and the formation of products and intermediates without disturbing the reaction.

Operando Mass Spectrometry: This allows for the real-time detection and identification of species present in the reaction mixture, helping to elucidate complex reaction networks.

Calorimetry: Reaction calorimeters can monitor the heat flow of a reaction in real-time, providing crucial kinetic and thermodynamic data that is essential for process safety and scale-up.

The application of these techniques will facilitate a more rational approach to reaction optimization, leading to improved yields, purity, and process efficiency. researchgate.net Capturing the real-time behavior of chemical transformations is crucial for understanding performance and potential failure mechanisms. acs.org

| Technique | Type of Information Obtained | Application in Synthesis |

|---|---|---|

| In Situ NMR | Structural information on reactants, intermediates, and products | Mechanism elucidation and kinetic analysis |

| In Situ Raman/IR | Vibrational modes of molecules, functional group changes | Real-time tracking of reaction progress |

| Operando Mass Spectrometry | Molecular weight of species in the reaction | Identification of transient intermediates and byproducts |

| Reaction Calorimetry | Heat flow and thermodynamic data | Process safety assessment and optimization |

Expanding Molecular Biology Applications as Mechanistic Research Tools and Chemical Probes

Beyond direct therapeutic applications, derivatives of this compound have the potential to become valuable tools in molecular and cellular biology. The piperazine scaffold is a versatile starting point for developing chemical probes to investigate biological pathways and mechanisms of disease. researchgate.net

Future research could focus on developing derivatives that can be used as:

Fluorescent Probes: By conjugating a fluorophore to the molecule, researchers can create probes to visualize the localization and dynamics of specific biological targets within living cells.

Biotinylated or Tagged Probes: Incorporating a biotin (B1667282) tag or another affinity handle allows for the isolation and identification of protein binding partners through techniques like affinity purification-mass spectrometry.

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. This enables the irreversible labeling and subsequent identification of the target.

Targeted Degraders (PROTACs): The scaffold could be developed into a component of a Proteolysis-Targeting Chimera (PROTAC), a molecule designed to recruit a specific protein to the cellular machinery for degradation, offering a powerful method for studying protein function.

The development of such chemical tools would enable a deeper understanding of the molecular mechanisms underlying the biological activities of this class of compounds and could help validate new drug targets. researchgate.net The structural diversity of piperazine derivatives allows for the modulation of properties to create highly specific and potent research tools. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-methylpiperazine-2-one with ethylene oxide under controlled pH (7–8) and temperature (40–60°C) introduces the hydroxyethyl group. Reaction efficiency is monitored via TLC or HPLC, with optimization focusing on solvent polarity (e.g., ethanol/water mixtures) and catalyst selection (e.g., NaHCO₃ for neutralization) .

- Characterization : Confirm structure using -NMR (δ 3.4–3.6 ppm for hydroxyethyl protons) and ESI-MS (m/z 178.23 [M+H]) .

Q. How should researchers characterize the purity and stability of this compound under laboratory storage conditions?

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. Compare retention times against certified reference standards (e.g., Enamine Ltd catalog) .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar piperazine derivatives?

- Key Techniques :

- IR Spectroscopy : Identify the carbonyl stretch (C=O at ~1680 cm) and hydroxyl group (broad peak ~3300 cm) .

- -NMR : Distinct signals for the piperazinone ring carbons (δ 45–55 ppm) and the methyl group (δ 25–30 ppm) .

Advanced Research Questions

Q. How do pH and temperature variations affect the compound’s solubility and reactivity in aqueous buffers?

- Methodology :

- Solubility Testing : Use shake-flask method in phosphate buffers (pH 3–9) at 25°C and 37°C. Measure solubility via gravimetry or UV spectroscopy.

- Reactivity : Assess hydrolysis kinetics under acidic (pH 2) and alkaline (pH 10) conditions via -NMR time-course studies. The hydroxyethyl group may undergo oxidation to carboxylic acid under alkaline conditions .

Q. What computational approaches can predict the compound’s pharmacokinetic properties and potential metabolite pathways?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (predicted ~0.8), bioavailability, and blood-brain barrier permeability.

- Metabolite Identification : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict hydroxylation or N-demethylation pathways .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Troubleshooting :

- Assay Validation : Ensure consistent enzyme source (e.g., recombinant vs. tissue-extracted) and buffer composition (e.g., HEPPS vs. Tris, which may chelate metal ions) .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Grubbs’ test for outlier removal). Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.